methyl 2-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate
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Overview
Description
METHYL 2-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, a butyl group, a phenyl group, and a benzoate ester. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyrimidine derivative with an appropriate amine, followed by acylation and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of METHYL 2-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE include other pyrrolopyrimidine derivatives and benzoate esters. Examples include:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate .
Uniqueness
The uniqueness of METHYL 2-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C26H26N4O4/c1-3-4-14-29-17-27-23-20(18-10-6-5-7-11-18)15-30(24(23)25(29)32)16-22(31)28-21-13-9-8-12-19(21)26(33)34-2/h5-13,15,17H,3-4,14,16H2,1-2H3,(H,28,31) |
InChI Key |
WKWLMFVTUQOODK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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